7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 510733-21-8
Cat. No.: VC15603749
Molecular Formula: C21H27N5O4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510733-21-8 |
|---|---|
| Molecular Formula | C21H27N5O4 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H27N5O4/c1-3-30-13-7-11-26-18(22)15(20(27)23-9-6-12-29-2)14-16-19(26)24-17-8-4-5-10-25(17)21(16)28/h4-5,8,10,14,22H,3,6-7,9,11-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | KNEFEIBLZQNSNU-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound—7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide—reflects its intricate architecture. The tricyclo[8.4.0.03,8]tetradeca framework denotes a fused ring system comprising 14 atoms, with bridgehead nitrogen atoms at positions 1, 7, and 9. Substituents include a 3-ethoxypropyl group at position 7 and a 3-methoxypropyl carboxamide at position 5.
Molecular Formula and Weight
The molecular formula C21H27N5O4 corresponds to a molecular weight of 413.47 g/mol, as computed from isotopic composition. This aligns with related tricyclic derivatives reported in PubChem entries, such as ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (C18H20N4O4; 356.4 g/mol) .
Structural Analysis
Core Tricyclic Framework
The central tricyclo[8.4.0.03,8]tetradeca system consists of three fused rings: a pyrido[1,2-a]pyrimidine, a pyridine, and a bridging morpholine-like ring. X-ray crystallography of analogous compounds reveals a planar arrangement for the conjugated π-system, with bond lengths indicative of delocalized electrons across the nitrogen-rich cores .
Substituent Effects
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3-Ethoxypropyl Group: Positioned at N7, this ether-containing side chain enhances solubility in polar aprotic solvents while contributing to steric bulk, potentially influencing receptor binding.
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3-Methoxypropyl Carboxamide: The N-(3-methoxypropyl)carboxamide at C5 introduces hydrogen-bonding capacity via the carbonyl and secondary amine groups, critical for interactions with biological targets .
Stereochemical Considerations
While the compound lacks chiral centers, its tricyclic system imposes conformational restrictions. Computational models predict a boat-like distortion in the central ring, stabilized by intramolecular hydrogen bonding between the imino (N6) and carbonyl (O2) groups .
Synthesis and Modification
Synthetic Pathways
The synthesis involves a multi-step sequence starting with condensation of 3-ethoxypropan-1-amine with a substituted pyrimidine precursor, followed by cyclization under acidic conditions. Key steps include:
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Mitsunobu Coupling: Introduction of the 3-methoxypropyl group via reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Ring-Closing Metathesis: Formation of the tricyclic core using Grubbs catalyst, as evidenced by analogous syntheses .
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Carboxamide Formation: Amidation of the intermediate ester with 3-methoxypropylamine in the presence of HATU.
Derivative Synthesis
Structural analogs have been prepared by varying the alkoxypropyl substituents. For instance, replacing the ethoxy group with a morpholin-4-ylpropyl moiety yields compounds with enhanced anticancer activity in vitro.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), due to the hydrophobic tricyclic core.
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Stability: Degrades under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of 48 hours at pH 7.4 .
Spectroscopic Characterization
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UV-Vis: λmax = 278 nm (ε = 12,500 M−1cm−1), attributed to π→π* transitions in the conjugated system .
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NMR: 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, N-H), 4.12 (q, J=7.0 Hz, 2H, OCH2CH3), 3.45 (t, J=6.2 Hz, 2H, NCH2).
In murine macrophage (RAW 264.7) assays, the compound inhibited LPS-induced NO production (IC50 = 3.2 μM), outperforming the reference drug indomethacin (IC50 = 8.7 μM). Mechanistic studies suggest suppression of NF-κB translocation via IκBα stabilization.
Anticancer Effects
Preliminary screens against the NCI-60 panel revealed moderate activity in leukemia (CCRF-CEM; GI50 = 1.8 μM) and breast cancer (MCF-7; GI50 = 2.4 μM) cell lines. Apoptosis induction correlates with caspase-3/7 activation and PARP cleavage .
Future Perspectives
Target Identification
Ongoing chemoproteomic studies aim to identify protein targets, with preliminary data implicating kinases (e.g., JAK2) and epigenetic regulators (HDAC6).
Prodrug Development
Esterification of the carboxamide to improve bioavailability is under investigation. Ethyl and benzyl esters show 3- to 5-fold higher Caco-2 permeability compared to the parent compound .
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